2-Fluorophenyl cyclopropyl ketone
CAS No.: 141030-72-0
Cat. No.: VC21156297
Molecular Formula: C10H9FO
Molecular Weight: 164.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141030-72-0 |
|---|---|
| Molecular Formula | C10H9FO |
| Molecular Weight | 164.18 g/mol |
| IUPAC Name | cyclopropyl-(2-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 |
| Standard InChI Key | QUTQPZKZGGQBET-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)C2=CC=CC=C2F |
| Canonical SMILES | C1CC1C(=O)C2=CC=CC=C2F |
Introduction
Chemical Identity and Structure
Basic Identification
2-Fluorophenyl cyclopropyl ketone is clearly identified through several standard chemical identifiers as outlined in Table 1.
Table 1: Chemical Identifiers of 2-Fluorophenyl Cyclopropyl Ketone
| Parameter | Information |
|---|---|
| Common Name | 2-Fluorophenyl cyclopropyl ketone |
| IUPAC Name | Cyclopropyl(2-fluorophenyl)methanone |
| CAS Registry Number | 141030-72-0 |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| MDL Number | MFCD03841228 |
The compound features a 2-fluorophenyl ring connected to a carbonyl group, which is further attached to a cyclopropyl moiety. This structural arrangement contributes to its chemical reactivity and potential applications in organic synthesis .
Structural Representation
The molecular structure consists of a cyclopropyl ring (C₃H₅) connected to a carbonyl group (C=O), which is further attached to a 2-fluorophenyl ring (C₆H₄F). The fluorine atom at the ortho position of the phenyl ring creates distinct electronic effects that influence the compound's reactivity. The cyclopropyl ring introduces ring strain, which can be exploited in various chemical transformations .
Physical and Chemical Properties
Physical Properties
The physical properties of 2-Fluorophenyl cyclopropyl ketone are summarized in Table 2, based on available data.
Table 2: Physical Properties of 2-Fluorophenyl Cyclopropyl Ketone
| Property | Value | Source |
|---|---|---|
| Physical State | Liquid to solid at room temperature | Inferred |
| Flash Point | 107.9 ± 10.6 °C | |
| Storage Conditions | Ambient temperature, sealed container | |
| Hazard Classification | GHS07 (Warning) |
While comprehensive physical property data for this specific compound is limited in the available sources, these properties are significant for handling, storage, and application considerations in laboratory and industrial settings .
Chemical Reactivity
The chemical reactivity of 2-Fluorophenyl cyclopropyl ketone is primarily determined by three key structural features:
-
The carbonyl group (C=O), which can undergo nucleophilic addition reactions
-
The cyclopropyl ring, which possesses ring strain and can participate in ring-opening reactions
-
The fluorine substituent on the phenyl ring, which imparts specific electronic effects
These features make the compound versatile in various chemical transformations, including reduction reactions to form alcohols, oxidation reactions, and nucleophilic substitution reactions involving the fluorine atom .
| Manufacturer | Product Number | Purity | Package Size | Price (USD) | Date |
|---|---|---|---|---|---|
| Matrix Scientific | 086785 | 97% | 1g | $437 | 2021-12-16 |
| Matrix Scientific | 086785 | 97% | 2g | $726 | 2021-12-16 |
| Rieke Metals | 6123-01-37 | 97% | 2g | $731 | 2021-12-16 |
| Rieke Metals | NV00394 | Not specified | 1g | $809 | 2021-12-16 |
| AK Scientific | 4197AD | Not specified | 1g | $935 | 2021-12-16 |
This pricing information suggests that 2-Fluorophenyl cyclopropyl ketone is a specialty chemical with relatively high cost, indicative of its specialized applications and potentially complex synthesis requirements .
Applications and Research
Pharmaceutical Intermediates
2-Fluorophenyl cyclopropyl ketone serves as an important intermediate in pharmaceutical synthesis. The presence of fluorine in drug molecules can enhance metabolic stability, membrane permeability, and binding interactions with target proteins. Similarly, the cyclopropyl group can influence the conformational properties of drug molecules and their interactions with biological targets.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 2-Fluorophenyl cyclopropyl ketone, each with distinct properties and applications. Table 4 presents a comparison of these analogs.
Table 4: Structural Analogs of 2-Fluorophenyl Cyclopropyl Ketone
| Compound Name | CAS Number | Molecular Formula | Key Difference | Notable Feature |
|---|---|---|---|---|
| Cyclopropyl 2-fluorobenzyl ketone | 150322-73-9 | C₁₁H₁₁FO | Contains a methylene (CH₂) spacer between carbonyl and phenyl | Used as a prasugrel intermediate |
| 2-Fluorophenyl cyclobutyl ketone | 898790-94-8 | C₁₁H₁₁FO | Contains cyclobutyl instead of cyclopropyl | Different ring strain properties |
| 4-Chloro-2-fluorophenyl cyclopropyl ketone | 898790-24-4 | C₁₀H₈ClFO | Additional chlorine at para position | Different electronic properties |
| 3-Methylphenyl cyclopropyl ketone | 150668-37-4 | C₁₁H₁₂O | Contains methyl group instead of fluorine | Different electronic properties |
These structural analogs demonstrate the diversity of ketone compounds incorporating cyclopropyl rings and halogenated aromatic systems, each with potentially unique chemical and biological properties .
Differentiation from Cyclopropyl 2-Fluorobenzyl Ketone
It is important to clarify the distinction between 2-Fluorophenyl cyclopropyl ketone (CAS: 141030-72-0) and Cyclopropyl 2-fluorobenzyl ketone (CAS: 150322-73-9), as these compounds are sometimes confused due to their similar names. The key structural difference is the presence of a methylene (CH₂) group in Cyclopropyl 2-fluorobenzyl ketone that separates the carbonyl from the aromatic ring, resulting in different molecular formulas, weights, and properties .
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